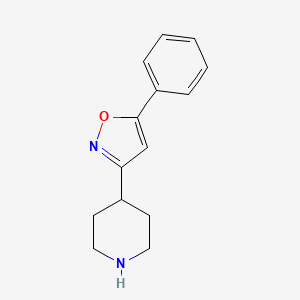

4-(5-Phenyl-3-isoxazolyl)piperidine

Description

Historical Perspectives and Evolution of Heterocyclic Compounds in Drug Discovery

The journey of heterocyclic chemistry began in the 19th century and has since become intertwined with the development of pharmaceuticals. ijsrtjournal.com The structural diversity of these compounds has provided a fertile ground for the discovery of drugs across a multitude of therapeutic areas. rroij.com Early discoveries, often from natural sources, laid the groundwork for synthetic chemists to create vast libraries of novel heterocyclic molecules. This evolution has been driven by the continuous need for new medicines to combat a wide range of diseases. mdpi.com The ability to modify heterocyclic scaffolds allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. rroij.com

Therapeutic Relevance of Isoxazole (B147169) Derivatives in Preclinical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.net Preclinical studies have demonstrated the potential of isoxazole derivatives in various therapeutic areas. These compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. researchgate.netmdpi.com For instance, certain isoxazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. nih.govnih.gov Their anti-inflammatory properties are being explored for the treatment of chronic inflammatory diseases. mdpi.comwisdomlib.org The versatility of the isoxazole scaffold allows for structural modifications that can lead to compounds with enhanced therapeutic efficacy and reduced toxicity. researchgate.netwisdomlib.org

Significance of Piperidine (B6355638) Derivatives as Core Structures in Bioactive Molecules

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals and naturally occurring alkaloids. researchgate.netnih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as lipophilicity and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Piperidine derivatives have been shown to possess a broad spectrum of pharmacological activities, including but not limited to, antiviral, antimicrobial, anticancer, and central nervous system (CNS) effects. researchgate.netajchem-a.comijnrd.org The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind effectively to a diverse range of biological targets. researchgate.net

Rationale for Investigating 4-(5-Phenyl-3-isoxazolyl)piperidine Derivatives

The combination of the isoxazole and piperidine rings into the singular scaffold of this compound presents a compelling case for investigation in drug discovery.

Hypothesis on Potential Biological Activities Based on Structural Features

The rationale for exploring derivatives of this compound is rooted in the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel biological activities. mdpi.com The phenyl group attached to the isoxazole ring can participate in various interactions with biological targets, while the piperidine moiety can serve as a versatile anchor for further functionalization. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. For example, derivatives of 4-phenyl-5-quinolinyl substituted isoxazoles have been synthesized and evaluated for their potent cytotoxic and tubulin polymerization inhibitory activities. nih.gov Similarly, 4-phenoxy-phenyl isoxazoles have been investigated as novel acetyl-CoA carboxylase inhibitors with potential anticancer applications. semanticscholar.orgresearchgate.net

Overview of Underexplored Research Avenues for This Specific Scaffold

While the constituent isoxazole and piperidine rings have been extensively studied, the specific scaffold of this compound and its derivatives represent a relatively underexplored area of research. Much of the existing research has focused on related but distinct structures. For instance, studies have been conducted on piperidinyl thiazole (B1198619) isoxazolines as fatty acid amide hydrolase (FAAH) inhibitors with analgesic properties. nih.gov Other research has explored 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones for their antiviral activity. nih.gov There is also research on 5-phenyl-1,3,4-oxadiazol-2-thiol hybrids with piperazine (B1678402) and N-benzylpiperidine for Alzheimer's disease therapy. nih.gov However, dedicated and extensive investigations into the synthesis and a broad range of biological activities of this compound derivatives are still needed to fully uncover their therapeutic potential.

Interactive Data Table: Biological Activities of Related Scaffolds

Scope and Objectives of Academic Inquiry for this compound Research

The academic inquiry into this compound and its analogs is primarily driven by the objective of developing novel and effective therapeutic agents. The scope of this research is broad, encompassing synthesis, biological evaluation, and the elucidation of structure-activity relationships (SAR).

A major objective is the synthesis of novel derivatives . This involves chemically modifying the core structure of this compound to create libraries of new compounds. These modifications can include altering the substituents on the phenyl ring, modifying the piperidine nitrogen, or even replacing the isoxazole with other heterocyclic systems like oxadiazoles (B1248032) or thiazoles. nih.govsigmaaldrich.com The goal is to explore the chemical space around the core scaffold to identify compounds with improved biological activity.

Another key objective is the biological evaluation of these newly synthesized compounds. This involves screening them against a panel of biological targets to identify their potential therapeutic applications. For example, researchers have evaluated isoxazole derivatives for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer and metabolic diseases. researchgate.netsemanticscholar.org Some 4-phenoxy-phenyl isoxazoles have shown potent ACC inhibitory activity and cytotoxicity against various cancer cell lines. researchgate.netsemanticscholar.org

A crucial aspect of the academic inquiry is the elucidation of structure-activity relationships (SAR) . This involves systematically studying how changes in the chemical structure of the compounds affect their biological activity. For instance, SAR studies on 4-phenylthiazole (B157171) analogs as dual sEH/FAAH inhibitors revealed that electron-donating groups on the phenyl ring were well-tolerated by both enzymes. nih.gov These studies provide valuable insights into the design of more potent and selective inhibitors.

The following table summarizes the key research objectives for the this compound scaffold and its related entities.

| Research Objective | Description |

| Synthesis of Novel Derivatives | Creation of new chemical entities by modifying the core this compound structure. |

| Biological Evaluation | Screening of synthesized compounds against various biological targets to determine their therapeutic potential. |

| Structure-Activity Relationship (SAR) Studies | Systematic investigation of the relationship between the chemical structure of the compounds and their biological activity to guide rational drug design. |

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

5-phenyl-3-piperidin-4-yl-1,2-oxazole |

InChI |

InChI=1S/C14H16N2O/c1-2-4-12(5-3-1)14-10-13(16-17-14)11-6-8-15-9-7-11/h1-5,10-11,15H,6-9H2 |

InChI Key |

BGJNNBKNDJFABG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NOC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Phenyl 3 Isoxazolyl Piperidine and Structural Analogues

General Synthetic Strategies for Isoxazole (B147169) Ring Formation

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common scaffold in numerous biologically active compounds. Its synthesis has been extensively studied, with several reliable methods available for its construction.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

One of the most powerful and versatile methods for synthesizing the isoxazole ring is the [3+2] dipolar cycloaddition reaction. This reaction typically involves the combination of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. The reaction of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring.

The regioselectivity of this cycloaddition is a critical aspect, determining the substitution pattern of the resulting isoxazole. For the synthesis of a 3,5-disubstituted isoxazole, such as the 5-phenyl-3-isoxazolyl core of the target molecule, the reaction between a phenyl-substituted alkyne and a suitable nitrile oxide, or a benzonitrile oxide and a suitable alkyne, can be envisioned. The in situ generation of nitrile oxides from precursors like hydroximoyl chlorides or oximes is a common and practical approach.

Recent advancements in this area include the use of catalysts to control regioselectivity and improve reaction efficiency. For instance, mechanochemical 1,3-dipolar cycloaddition using a planetary ball-mill has been reported for the synthesis of a wide range of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides with moderate to excellent yields and short reaction times. nih.gov

| Dipolarophile | Nitrile Oxide Precursor | Conditions | Yield | Reference |

|---|---|---|---|---|

| Terminal Alkynes | Hydroxyimidoyl Chlorides | Cu/Al2O3, Ball-milling | Moderate to Excellent | nih.gov |

| Alkynes | O-Silylated Hydroxamic Acids | Tf2O, NEt3 | Not specified | researchgate.net |

| α,β-Unsaturated Aldehydes/Ketones | N-hydroxyl-4-toluenesulfonamide | Mild conditions | Moderate to Excellent | researchgate.net |

Hydroxylamine-Based Condensation Reactions

A classical and widely used method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine (B1172632). This reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to afford the isoxazole ring.

The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-diketone and the reaction conditions. For the synthesis of a 5-phenyl-3-isoxazolyl moiety, a 1-phenyl-1,3-butanedione could be reacted with hydroxylamine. Depending on which carbonyl group is preferentially attacked by the nitrogen of hydroxylamine, a mixture of regioisomers can be formed. However, careful control of reaction conditions, such as pH and solvent, can favor the formation of the desired isomer. The use of β-enamino diketones as precursors in cyclocondensation reactions with hydroxylamine has been shown to provide regiochemical control, allowing access to various substituted isoxazoles. nih.gov

| 1,3-Dicarbonyl Precursor | Reagent | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| β-Enamino Diketones | Hydroxylamine Hydrochloride | Varying solvents and additives (e.g., pyridine (B92270), BF3) | Regioselective synthesis of di- and tri-substituted isoxazoles | nih.govresearchgate.net |

| Substituted Dibenzoylmethanes | Hydroxylamine Hydrochloride | Dependent on the nature of the substituent | Formation of 3-aryl-5-phenylisoxazoles and/or 5-aryl-3-phenylisoxazoles | rsc.org |

| Chalcones (α,β-unsaturated ketones) | Hydroxylamine Hydrochloride | Alkaline medium | Intermolecular cycloaddition to form isoxazoles | nih.gov |

Advances in Regioselective Isoxazole Functionalization

Modern synthetic chemistry has seen significant progress in methods that allow for the direct and regioselective functionalization of the isoxazole ring. These methods are valuable for introducing or modifying substituents on a pre-formed isoxazole core, offering alternative synthetic routes and access to a wider range of derivatives. rsc.org

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce aryl, vinyl, or alkynyl groups at specific positions of the isoxazole ring, provided a suitable leaving group (e.g., a halogen) is present. Furthermore, directed metalation strategies, where a substituent on the isoxazole ring directs a metalating agent to an adjacent position, allow for subsequent reaction with an electrophile to introduce a new functional group with high regioselectivity. Recent reviews highlight the development of novel synthetic strategies, including green chemistry approaches and transition metal-catalyzed cycloadditions, which have improved the efficiency and selectivity of isoxazole synthesis and functionalization. rsc.orgresearchgate.net

Diverse Approaches to Piperidine (B6355638) Ring Synthesis

The piperidine ring is a ubiquitous saturated nitrogen-containing heterocycle found in a vast number of natural products and pharmaceuticals. Its synthesis is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction.

Cyclization Reactions for Saturated Nitrogen Heterocycles

The formation of the piperidine ring can be achieved through various intramolecular cyclization reactions of acyclic precursors. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

Common strategies include the cyclization of haloamines, where a terminal halogen is displaced by an amino group, and the reductive amination of dicarbonyl compounds with ammonia or a primary amine. The aza-Prins cyclization, involving the reaction of an N-acyliminium ion with an alkene, is another powerful method for the stereoselective synthesis of substituted piperidines. nih.gov Additionally, radical-mediated amine cyclizations have been developed for the synthesis of piperidines from linear amino-aldehydes. nih.gov

| Acyclic Precursor Type | Cyclization Strategy | Key Features | Reference |

|---|---|---|---|

| Linear Amino-aldehydes | Radical-mediated cyclization | Effective for various piperidines | nih.gov |

| Imines and Terminal Dihaloalkanes | Electroreductive cyclization | Green and efficient method | beilstein-journals.org |

| Alkynes with a tethered amine | Reductive hydroamination/cyclization cascade | Forms iminium ion intermediate | nih.gov |

Catalytic Hydrogenation of Pyridine Precursors

One of the most direct and atom-economical methods for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine derivatives. This reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.

For the synthesis of the 4-phenylpiperidine (B165713) moiety, the catalytic hydrogenation of 4-phenylpyridine is a highly relevant and efficient approach. Various catalysts have been employed for this transformation, with platinum and palladium-based catalysts being particularly effective. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the rate and selectivity of the hydrogenation, sometimes leading to the over-reduction of the phenyl ring to a cyclohexyl group if not carefully controlled. Studies have shown that palladium on carbon (Pd/C) can selectively hydrogenate 4-phenylpyridine to 4-phenylpiperidine with high conversion and selectivity. d-nb.infoakjournals.com

| Pyridine Precursor | Catalyst | Conditions | Conversion | Selectivity for Piperidine | Reference |

|---|---|---|---|---|---|

| 4-Phenylpyridine | Pd/C | Continuous-flow, EtOAc | 87% | 96% | akjournals.com |

| Substituted Pyridines | PtO2 | H2 (50-70 bar), Glacial Acetic Acid, RT | Not specified | Good yields of piperidine derivatives | asianpubs.org |

| 4-Phenylpyridine | [Cp*RhCl2]2/Iodide | Transfer hydrogenation with HCOOH-Et3N | High | High chemoselectivity for tetrahydropyridine or piperidine | liv.ac.uk |

Multi-Component Reactions Incorporating Piperidine Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures by combining three or more reactants in a single synthetic operation. For the construction of piperidine scaffolds, including those substituted with isoxazole rings, MCRs can facilitate the rapid generation of molecular diversity. One notable example involves a four-component reaction that assembles a piperidone scaffold through an intermolecular Diels-Alder reaction. This process combines an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile to create a highly substituted piperidone ring system. researchgate.net While not directly yielding 4-(5-phenyl-3-isoxazolyl)piperidine, this methodology provides a foundational strategy for the convergent synthesis of complex piperidine cores that can be further functionalized to introduce the desired isoxazolyl substituent. The versatility of MCRs allows for the incorporation of a wide range of substituents, offering a powerful tool for the creation of libraries of related compounds. researchgate.net

Elaboration of this compound via Coupling Strategies

A more common and versatile approach to the synthesis of this compound involves the strategic coupling of pre-formed isoxazole and piperidine precursors. This allows for greater control over the final structure and facilitates the synthesis of a wider range of analogs.

Strategies for Linking Isoxazole and Piperidine Moieties

The cornerstone of many synthetic routes to this compound is the 1,3-dipolar cycloaddition reaction. This powerful transformation typically involves the reaction of a nitrile oxide with an alkyne to form the isoxazole ring. In the context of the target molecule, this can be achieved by reacting a piperidine derivative containing an alkyne functionality with benzonitrile oxide.

A common strategy employs an N-Boc protected 4-ethynylpiperidine as the dipolarophile. The benzonitrile oxide can be generated in situ from benzaldehyde oxime using an oxidizing agent or from the corresponding hydroximoyl chloride. nih.gov The cycloaddition proceeds to furnish the N-Boc protected this compound. Subsequent deprotection of the Boc group, typically under acidic conditions, yields the final target compound. nih.gov This stepwise approach allows for the purification of intermediates and ensures the correct regiochemistry of the final product.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| N-Boc-4-ethynylpiperidine | Benzonitrile oxide | 1,3-Dipolar Cycloaddition | N-Boc-4-(5-phenyl-3-isoxazolyl)piperidine |

| N-Boc-4-(5-phenyl-3-isoxazolyl)piperidine | Acid (e.g., HCl, TFA) | N-Boc Deprotection | This compound |

Introduction of the Phenyl Substituent on the Isoxazole Ring

The phenyl group at the 5-position of the isoxazole ring is typically introduced through the choice of the alkyne precursor in the 1,3-dipolar cycloaddition. By using a phenyl-substituted alkyne, such as phenylacetylene, and a piperidine-derived nitrile oxide, the desired 5-phenylisoxazole moiety can be constructed directly.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to introduce the phenyl group onto a pre-formed isoxazole ring. For instance, a 5-halo-3-(piperidin-4-yl)isoxazole could be coupled with phenylboronic acid (Suzuki coupling) or phenylacetylene (Sonogashira coupling) to install the phenyl substituent. researchgate.netnih.gov These methods offer flexibility in the later stages of the synthesis, allowing for the introduction of a variety of aryl or other substituents at the 5-position. researchgate.netnih.gov

Table of Coupling Reactions for Phenyl Group Introduction

| Coupling Reaction | Isoxazole Precursor | Phenyl Source | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | 5-Bromo-3-(N-Boc-piperidin-4-yl)isoxazole | Phenylboronic acid | Pd(PPh₃)₄, base |

Derivatization at the Piperidine Nitrogen and Carbon Positions

The secondary amine of the piperidine ring in this compound provides a convenient handle for further functionalization. Standard N-alkylation, N-acylation, and N-sulfonylation reactions can be readily performed to introduce a wide range of substituents. For example, reaction with alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base allows for the synthesis of a diverse library of N-substituted derivatives. mdpi.com These modifications are often crucial for modulating the pharmacological properties of the molecule.

While derivatization at the carbon positions of the piperidine ring is less common for this specific scaffold, it can be envisioned through more complex synthetic routes starting from appropriately substituted piperidine precursors before the coupling with the isoxazole moiety.

Advanced Synthetic Techniques and Methodological Considerations

Microwave-Assisted Synthesis in Isoxazole-Piperidine Chemistry

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of heterocyclic compounds. nih.gov The 1,3-dipolar cycloaddition to form the isoxazole ring, a key step in the synthesis of this compound, can be significantly expedited using microwave heating. rsc.org This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org

For example, the cycloaddition of N-Boc-4-ethynylpiperidine and benzonitrile oxide can be performed in a microwave reactor, reducing the reaction time from hours to minutes. jgtps.com This rapid and efficient method is particularly valuable for the high-throughput synthesis of compound libraries for drug discovery purposes. The use of microwave assistance is also beneficial in palladium-catalyzed coupling reactions, further streamlining the synthesis of diverse analogs. mdpi.com

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Hours, Moderate | Minutes, High | rsc.orgjgtps.com |

Transition Metal-Catalyzed Coupling Reactions

The construction of the 4-(isoxazolyl)piperidine scaffold can be efficiently achieved through various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki and Sonogashira couplings, are particularly prominent for their reliability and functional group tolerance. researchgate.net These reactions typically involve the coupling of a halogenated isoxazole with a piperidine-based organometallic reagent, or vice versa.

One plausible and widely applicable strategy is the Suzuki-Miyaura coupling, which creates a C-C bond between an organoboron compound and an organohalide. For the synthesis of this compound, this could involve the reaction of a 3-halo-5-phenylisoxazole derivative with a piperidine-4-boronic acid or ester. The palladium catalyst, typically in a low oxidation state, facilitates the reaction cycle of oxidative addition, transmetalation, and reductive elimination.

The Sonogashira coupling offers another powerful route, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This method could be adapted to synthesize the target molecule by first coupling a halogenated piperidine with a terminal alkyne, followed by cycloaddition to form the isoxazole ring, or by coupling a halo-isoxazole with an alkynyl-piperidine derivative. Sequentially catalyzed processes, where a single palladium catalyst loading drives multiple coupling steps, have also been developed for the efficient synthesis of complex biaryl-substituted isoxazoles. mdpi.com

Below are representative conditions for analogous palladium-catalyzed cross-coupling reactions used in the synthesis of substituted heterocycles.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | High |

| 2 | Bromine-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines | Boronic acid pinacol ester of 2,5-diphenyl-1,3,4-oxadiazole | Pd(dppf)Cl2 | Na2CO3 | Toluene/H2O | Not specified |

| 3 | 5-Bromo-3-iodoindole | 3-Methoxybenzeneboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | Good to Excellent |

| Entry | Aryl/Heteroaryl Halide | Terminal Alkyne | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3,5-disubstituted-4-iodoisoxazoles | Phenylacetylene | Pd(acac)2/PPh3/CuI | DMF | Up to 98% |

| 2 | 3-Bromo-6-methyl-1,2,4,5-tetrazine | TMS-acetylene | PdCl2(PPh3)2/CuI | Toluene | 75% |

| 3 | 5-Bromo-3-iodoindole | Various terminal alkynes | PdCl2(PPh3)2/CuI | THF/Et3N | Up to 99% |

Chemo- and Regioselectivity in Complex Derivative Synthesis

When synthesizing complex derivatives of this compound, controlling chemo- and regioselectivity is crucial for achieving the desired molecular architecture. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs.

In the context of transition metal-catalyzed cross-couplings, the inherent reactivity differences between various halides can be exploited to achieve regioselective synthesis. For instance, in molecules containing both iodine and bromine atoms, palladium catalysts can selectively activate the more reactive C-I bond over the C-Br bond. This allows for sequential functionalization, where a Sonogashira or Suzuki reaction can be performed at the iodo-position first, followed by a subsequent coupling reaction at the bromo-position. thieme-connect.de This strategy enables the controlled, stepwise introduction of different substituents onto a heterocyclic core. thieme-connect.de

The substitution pattern on the isoxazole ring itself also significantly influences reactivity and selectivity. Research on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles has shown that the steric bulk of the substituent at the C3 position has a greater impact on the reaction's efficiency than the substituent at the C5 position. researchgate.netnih.gov This suggests that for a 3-isoxazolylpiperidine structure, the nature of the piperidine ring and its substituents could sterically influence subsequent reactions on the isoxazole core. In contrast, the electronic effects of the group at the C3 position were found to be negligible in these studies. researchgate.netnih.gov

Pharmacological Characterization and Preclinical Biological Activity Studies

In Vitro Molecular Target Engagement and Functional Assays

Identification of Putative Molecular Targets

The structural motif of 4-(5-phenyl-3-isoxazolyl)piperidine has led to its investigation against several putative molecular targets, including the glycine (B1666218) transporter 1 (GlyT1), GABA-A receptors, dopamine (B1211576) receptors, and cholinesterases. The piperidine (B6355638) moiety is a common feature in many neurologically active compounds, and its combination with a phenyl-isoxazole group allows for diverse interactions with various receptor binding sites. mdpi.com

Glycine Transporter 1 (GlyT1): GlyT1 inhibitors are being explored for their potential in treating schizophrenia and other psychiatric disorders by enhancing N-methyl-D-aspartate (NMDA) receptor function. nih.gov Derivatives of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) have been identified as potent and selective GlyT1 inhibitors. rsc.org

GABA-A Receptors: The GABAergic system is a major inhibitory neurotransmitter system in the brain. Compounds containing the isoxazole (B147169) ring, such as 4-aryl-5-(4-piperidyl)-3-isoxazolols, have been synthesized and characterized as GABA-A receptor antagonists. nih.gov Specifically, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) has been identified as a partial agonist at GABA-A receptors. nih.gov

Dopamine Receptors: Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic medications. Phenylpiperidine and phenylpiperazine derivatives have been extensively studied for their affinity and selectivity for dopamine receptors. nih.govnih.gov For instance, pridopidine (B1678097), a 4-phenylpiperidine (B165713) derivative, acts as a dopaminergic stabilizer with low affinity for D2 receptors in vitro. nih.govresearchgate.net

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. nih.gov While direct studies on this compound are limited, various nitrogen-containing heterocyclic compounds, including isoquinoline (B145761) alkaloids, have demonstrated significant cholinesterase inhibitory activity. nih.gov

Radioligand Binding Affinity Studies

Radioligand binding assays are crucial for determining the affinity of a compound for its molecular target. These studies have been instrumental in characterizing the interaction of piperidine derivatives with various receptors.

For example, a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives showed high affinities (Ki = 10-70 nM) for GABA-A receptors. nih.gov In the realm of dopamine receptors, pridopidine, a 4-phenylpiperidine derivative, displayed low affinity for D2 receptors in vitro (Ki > 1 µM). researchgate.net Conversely, other phenylpiperazine analogs have been developed with high affinity for the D3 receptor subtype, with some compounds exhibiting Ki values in the sub-nanomolar range. nih.govresearchgate.net

Studies on GlyT1 inhibitors have also utilized radioligand binding to determine affinity. For instance, the novel GlyT1 inhibitor ASP2535 potently inhibited rat GlyT1 with an IC50 of 92 nM. nih.gov Similarly, phenothiazines have been shown to inhibit the binding of radioligands to 5-HT3 receptors with Ki values in the micromolar range. nih.gov

| Compound/Derivative Class | Target | Affinity (Ki or IC50) | Reference |

| 4-Aryl-5-(4-piperidyl)-3-isoxazolols | GABA-A Receptors | 10-70 nM | nih.gov |

| Pridopidine | Dopamine D2 Receptor | > 1 µM | researchgate.net |

| Phenylpiperazine Analogs | Dopamine D3 Receptor | Sub-nanomolar | nih.govresearchgate.net |

| ASP2535 | Glycine Transporter 1 (GlyT1) | 92 nM | nih.gov |

| Phenothiazines | 5-HT3 Receptors | 0.4 - 3.9 µM | nih.gov |

Receptor Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or modulator of a receptor's activity.

For GABA-A receptors, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) was found to be a partial agonist, inducing whole-cell currents in recombinant human GABA-A receptors. nih.gov In contrast, a series of 4-aryl-5-(4-piperidyl)-3-isoxazolols were identified as potent GABA-A antagonists, with potencies in the low nanomolar range (Ki = 9-10 nM). nih.gov

In the context of dopamine receptors, pridopidine is characterized as a functional antagonist with fast-off kinetics, acting as a "dopaminergic stabilizer" rather than a classic antagonist or partial agonist. nih.gov Other studies have focused on developing D3 receptor-preferring ligands with partial agonist or antagonist profiles. nih.gov

| Compound/Derivative | Target | Functional Activity | Potency | Reference |

| 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL) | GABA-A Receptors | Partial Agonist | - | nih.gov |

| 4-Aryl-5-(4-piperidyl)-3-isoxazolols | GABA-A Receptors | Antagonist | Ki = 9-10 nM | nih.gov |

| Pridopidine | Dopamine D2 Receptor | Functional Antagonist | - | nih.gov |

Enzyme Inhibition Kinetics and Mechanism Investigations

The inhibitory effects of compounds on enzymes like cholinesterases and alkaline phosphatase (ALP) are characterized through kinetic studies. These studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

For instance, studies on N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides as ALP inhibitors revealed a non-competitive mode of inhibition for one of the potent compounds, with a Ki value of 1.15 µM. researchgate.net Similarly, substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were also identified as non-competitive inhibitors of ALP. nih.gov

| Compound Class | Target Enzyme | Mode of Inhibition | Ki Value | Reference |

| N-(substituted phenyl)-...-triazol-...-benzamides | Alkaline Phosphatase (ALP) | Non-competitive | 1.15 µM | researchgate.net |

| Substituted phenyl...-oxadiazol-...-acetamides | Alkaline Phosphatase (ALP) | Non-competitive | - | nih.gov |

In Vitro Selectivity Profiling and Counter-Screening Methodologies

Selectivity is a critical aspect of drug development, ensuring that a compound interacts preferentially with its intended target over other related or unrelated targets.

Derivatives of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole developed as GlyT1 inhibitors showed good selectivity over GlyT2 and various other receptors, including dopamine (D1, D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. rsc.org The GlyT1 inhibitor ASP2535 also demonstrated high selectivity (50-fold) over the glycine transporter-2 (GlyT2). nih.gov

In the development of dopamine receptor ligands, significant effort has been dedicated to achieving selectivity between the highly homologous D2 and D3 receptor subtypes. By modifying the N-phenylpiperazine moiety, researchers have been able to develop compounds with high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov

Cellular Mechanism of Action Elucidation

Understanding the cellular mechanisms through which a compound exerts its effects is fundamental. This can involve investigating its impact on protein-protein interactions, signaling pathways, and gene expression.

Piperidine derivatives have been shown to modulate several crucial signaling pathways implicated in cancer, such as STAT-3, NF-κB, and PI3K/Akt. nih.gov For example, certain piperidine derivatives can induce the release of reactive oxygen species (ROS), activate mitochondrial cytochrome C, and ultimately lead to apoptosis in cancer cells. nih.gov

In the context of neurological disorders, the mechanism of GlyT1 inhibitors like those derived from this compound is to increase synaptic glycine levels, thereby potentiating NMDA receptor function. nih.gov The unique "dopaminergic stabilizer" action of pridopidine is attributed to its state-dependent D2 antagonism, which can vary with local dopamine concentrations. nih.gov

Preclinical In Vivo Efficacy Evaluations in Animal Models

The evaluation of a novel compound's therapeutic potential relies heavily on the use of well-characterized animal models that mimic aspects of human diseases. The selection and application of these models are critical for generating meaningful preclinical data.

Design and Application of Relevant Animal Models for Potential Therapeutic Areas

Based on the pharmacological activities of structurally related isoxazolylpiperidine compounds, several therapeutic areas could be hypothesized for this compound, guiding the selection of appropriate animal models. For instance, derivatives of isoxazolylpiperidine have been explored for their effects on the central nervous system.

Should the compound be investigated for neuropathic pain , a common therapeutic target for related structures, researchers would likely employ models such as the Chung model (spinal nerve ligation) or the Bennett model (chronic constriction injury) in rats or mice. These models induce hypersensitivity to thermal and mechanical stimuli, allowing for the assessment of a compound's analgesic potential.

If the compound were to be explored for its potential as an anxiolytic , standard behavioral models like the elevated plus-maze, light-dark box test, and the open field test would be utilized. These assays are designed to assess anxiety-like behaviors in rodents based on their natural aversion to open, brightly lit spaces.

For potential anticonvulsant properties, models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test are standard. These models represent generalized tonic-clonic and myoclonic seizures, respectively, and are fundamental in the primary screening of potential antiepileptic drugs.

The design of these studies would involve administering the test compound to the animals and observing its effect on the specific behavioral or physiological readouts of the model compared to a vehicle-treated control group and often a positive control (a known effective drug).

Assessment of Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic (PD) endpoints are crucial for understanding the biochemical and physiological effects of a compound on the body. These measurements help to establish a dose-response relationship and provide evidence of target engagement.

In the context of the potential therapeutic areas mentioned above, relevant PD endpoints would include:

For neuropathic pain: Measurement of paw withdrawal latency to a thermal stimulus (Hargreaves test) or withdrawal threshold to a mechanical stimulus (von Frey filaments).

For anxiety: Quantification of time spent in the open arms of the elevated plus-maze or in the light compartment of the light-dark box. Locomotor activity and exploratory behavior in the open field test would also be key endpoints.

For epilepsy: The primary endpoint would be the ability of the compound to prevent or delay the onset of seizures induced by MES or PTZ, and to reduce the severity and duration of the seizures.

Beyond behavioral observations, more invasive techniques can provide deeper mechanistic insights. For instance, in vivo microdialysis could be used to measure neurotransmitter levels in specific brain regions following compound administration. Furthermore, electroencephalography (EEG) recordings in conscious, freely moving animals would be a critical PD endpoint for assessing anti-seizure activity and effects on brain electrical activity.

Exploration of Metabolic Stability and In Vitro ADME Properties for Lead Optimization (Methodological Focus)

Before a compound progresses to in vivo studies, its metabolic stability and fundamental ADME properties are typically characterized in vitro. This is a critical step in lead optimization, as poor metabolic stability can lead to low bioavailability and short duration of action, hindering therapeutic efficacy. While specific data for this compound is not available, the standard methodological approach is well-established.

The primary in vitro systems used to assess metabolic stability are:

Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. The compound would be incubated with liver microsomes from different species (e.g., rat, mouse, dog, human) to assess its intrinsic clearance and to identify potential inter-species differences in metabolism. The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolic enzymes, providing a more complete picture of a compound's metabolic fate. Incubations with hepatocytes can reveal the formation of both phase I and phase II metabolites.

The data generated from these assays are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). These values are then often used in in vitro-in vivo extrapolation (IVIVE) models to predict the in vivo pharmacokinetic properties of the compound.

A standard in vitro metabolic stability assay would involve the following steps:

Incubation of the test compound at a fixed concentration with a suspension of liver microsomes or hepatocytes.

The reaction is initiated by the addition of a cofactor, such as NADPH for microsomal incubations.

Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

The reaction is quenched at each time point by the addition of an organic solvent.

The concentration of the remaining parent compound is quantified by LC-MS/MS.

The results are typically presented as the percentage of the parent compound remaining over time. From this, the in vitro half-life can be calculated using the following equation:

t½ = 0.693 / k

where k is the elimination rate constant determined from the slope of the natural logarithm of the percent remaining versus time plot.

Table of In Vitro Metabolic Stability Parameters (Hypothetical Data)

| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Rat | 25 | 27.7 |

| Liver Microsomes | Mouse | 18 | 38.5 |

| Liver Microsomes | Dog | 45 | 15.4 |

| Liver Microsomes | Human | 60 | 11.6 |

| Hepatocytes | Human | 75 | 9.2 |

This table presents hypothetical data for illustrative purposes only, as no experimental data for this compound has been found.

Structure Activity Relationship Sar Analysis of 4 5 Phenyl 3 Isoxazolyl Piperidine Derivatives

Systematic Modification of the Phenyl Substituent

The phenyl ring at the 5-position of the isoxazole (B147169) is a key structural feature that significantly impacts the pharmacological profile of 4-(5-phenyl-3-isoxazolyl)piperidine derivatives. Its orientation and electronic properties can dictate the affinity and selectivity of these compounds for their biological targets.

Influence of Electronic and Steric Properties on Biological Activity

The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating the biological activity of this compound derivatives. Research on structurally related compounds, such as 4-phenylpiperidines and 4-phenylpiperazines, has demonstrated that both electron-donating and electron-withdrawing groups can influence receptor affinity. For instance, in a series of 4-phenylpiperidines, the introduction of a para-hydroxy group, an electron-donating substituent, was found to enhance inhibitory activity against monoamine oxidase (MAO) enzymes. chemrxiv.org Conversely, in other series, electron-withdrawing groups have been shown to be beneficial.

Steric factors also come into play. The size and position of the substituent on the phenyl ring can affect how the molecule fits into the binding pocket of its target receptor. While mono-substitution at the para-position of the phenyl ring is often well-tolerated, bulky substituents or di-substitution can sometimes lead to a decrease in activity due to steric hindrance. nih.gov

A study on 4-phenyl-5-quinolinyl substituted isoxazole analogues as tubulin polymerization inhibitors revealed that substitutions on the phenyl ring are critical for cytotoxic activity. nih.gov This underscores the importance of the phenyl moiety in the interaction with the target protein.

Positional Isomerism and its Impact on Target Interaction

The position of a substituent on the phenyl ring (ortho, meta, or para) can dramatically alter the biological activity of this compound derivatives. This is often due to the specific interactions the substituent makes within the receptor's binding site. For example, in a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol GABA-A antagonists, meta-phenyl-substituted compounds displayed high affinity and potent antagonist activity. nih.gov Similarly, studies on 4-(m-OH phenyl) piperidines have shown that the position of the hydroxyl group is crucial for their analgesic activity and receptor affinity. nih.gov

The following table illustrates the impact of phenyl substitution on the dopamine (B1211576) D4 receptor affinity of a series of related piperidine (B6355638) derivatives.

| Compound | Phenyl Substituent | D4R pKi |

| 1 | H | 8.71 |

| 2 | 4-F | 8.82 |

| 3 | 3-Cl | 8.90 |

| 4 | 4-Cl | 8.78 |

| 5 | 3-Me | 8.85 |

| 6 | 4-Me | 8.75 |

Data sourced from a study on novel potent and selective dopamine D4 receptor piperidine antagonists. The compounds in the table are structurally related to this compound and serve to illustrate the effects of phenyl substitution. mdpi.com

Structural Variations on the Isoxazole Ring

The isoxazole ring is not merely a linker but an integral pharmacophoric element. Its electronic properties and potential for substitution provide another avenue for modulating the biological activity of the parent compound.

Effects of Substituents at Different Isoxazole Positions

The isoxazole ring has several positions that can be substituted to fine-tune the pharmacological properties of the molecule. For example, a study on 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole highlighted the importance of a methyl group at the 4-position of the isoxazole ring for potent and selective antagonism at human cloned dopamine D4 receptors.

Research on other isoxazole-containing compounds has shown that the nature of the substituent can have a profound effect. For instance, in a series of 4-phenoxy-phenyl isoxazoles as acetyl-CoA carboxylase inhibitors, various substitutions on the isoxazole moiety led to significant differences in inhibitory activity, with a cyclopropylmethoxy-substituted derivative showing the most potent activity. nih.govsemanticscholar.orgresearchgate.net

Bioisosteric Replacements of the Isoxazole Moiety

Bioisosteric replacement of the isoxazole ring with other five- or six-membered heterocycles is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The isoxazole ring can be replaced by other heterocycles such as oxadiazole, triazole, or pyrazole, which can mimic its size, shape, and electronic properties. nih.govnih.gov

For example, a study on the bioisosteric replacement of the isoxazole heterocycle in (3-methyl-5-isoxazolyl)methylene-azacyclic compounds with pyridine (B92270) or oxadiazole resulted in ligands with high to moderate affinity for central nicotinic cholinergic receptors. nih.gov In another instance, the replacement of a phenyl amide with an isoxazole group in a series of compounds did not lead to an expected improvement in activity, demonstrating that the success of bioisosteric replacement is highly context-dependent. nih.gov The replacement of an isoxazole with a 1,3,4-oxadiazole (B1194373) has been documented in commercially available compounds like 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine. sigmaaldrich.com

Modulation of the Piperidine Ring Structure

Systematic modifications to the piperidine ring, such as N-alkylation or the introduction of substituents, can have a significant impact on biological activity. For instance, in a series of dopamine D4 receptor antagonists, the nature of the substituent on the piperidine nitrogen was shown to be critical for affinity and selectivity. mdpi.com The introduction of unsaturation in the piperidine ring, forming a tetrahydropyridine, has also been shown to increase potency in some cases. nih.gov

Replacing the piperidine ring with other cyclic amines, such as morpholine (B109124), is a common strategy to alter properties like polarity and metabolic stability. nih.gov However, such changes can also lead to a loss of activity, as was observed when a piperidine ring was replaced with a morpholine ring in one study, resulting in an inactive compound. nih.gov The introduction of spirocyclic moieties onto the piperidine ring is another approach to explore new chemical space and potentially improve interactions with the target. google.com

The following table presents data on the affinity of various N-substituted piperidine derivatives for dopamine receptors, illustrating the impact of modifying the piperidine nitrogen.

| Compound | N-Substituent | D2R pKi | D3R pKi | D4R pKi |

| A | H | 6.37 | 6.96 | 8.71 |

| B | Me | 6.42 | 7.01 | 8.75 |

| C | n-Pr | 6.51 | 7.10 | 8.80 |

| D | n-Bu | 6.55 | 7.15 | 9.18 |

| E | Benzyl (B1604629) | 6.45 | 7.05 | 8.95 |

Data sourced from a study on novel potent and selective dopamine D4 receptor piperidine antagonists. The compounds in the table are structurally related to this compound and serve to illustrate the effects of N-substitution on the piperidine ring. mdpi.com

Substitution Patterns and Conformation of the Piperidine Ring

The piperidine ring is a key structural component, and its substitution and conformation play a pivotal role in the interaction with biological targets. The piperidine ring typically adopts a chair conformation. nih.gov The orientation of substituents on this ring, whether axial or equatorial, can significantly impact binding affinity and efficacy. Studies on related 4-phenylpiperidine (B165713) series have shown that the preferred direction of attack for quaternization is axial to the piperidine ring, as long as the incoming group does not have a large steric requirement. documentsdelivered.com This highlights the importance of stereochemistry in the design of potent derivatives.

Bridging the piperidine ring to create more rigid structures, such as in 2-azanorbornane, nortropane, and isoquinuclidine analogues, has been explored to probe receptor affinity. nih.gov These rigid structures can help in understanding the preferred conformation of the piperidine ring for optimal receptor binding. nih.gov For instance, a quinuclidine (B89598) analogue was found to maintain the affinity of the parent piperidine compound, suggesting some flexibility in the steric constraints imposed by the receptor in the piperidine binding region. nih.gov

Nitrogen Substitution Effects on Target Binding and Functional Activity

The nitrogen atom of the piperidine ring is a common site for modification, and the nature of the substituent at this position has a profound effect on target binding and functional activity.

In a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) evaluated as inhibitors of steroid-5α-reductase, a variety of substituents were introduced on the piperidine nitrogen, including benzoyl, benzyl, adamantanoyl, and others. nih.gov The results showed a wide range of inhibitory potencies, with diphenylacetyl and diphenylcarbamoyl substitutions demonstrating significant inhibition of both type 1 and 2 isozymes in rats. nih.gov This indicates that bulky, lipophilic groups on the piperidine nitrogen can be favorable for this particular target.

Similarly, in a study of substituted piperidine naphthamides, a benzyl group at the 1-position of the piperidine ring was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors. nih.gov Increasing the length of the linker between the phenyl ring and the basic nitrogen generally led to a decrease in affinity for these receptors. nih.gov This suggests that a specific spatial relationship between the aromatic system and the piperidine nitrogen is crucial for activity.

The introduction of chirality on the piperazine (B1678402) ring (a related heterocyclic structure) has been shown to modulate activity and selectivity for nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net For example, a 2R-chiral methyl group on the piperazine ring of a specific compound rendered it selective for the α7 nAChR, while the 2S-chiral methyl group showed a preference for α9 and α9α10 receptors. nih.gov This underscores the subtle yet critical role of stereochemistry at or near the nitrogen atom in determining receptor selectivity.

| Nitrogen Substituent | Target | Effect on Activity | Reference |

| Diphenylacetyl | Steroid-5α-reductase | Strong inhibition of type 1 and 2 isozymes | nih.gov |

| Diphenylcarbamoyl | Steroid-5α-reductase | Strong inhibition of type 1 and 2 isozymes | nih.gov |

| Benzyl | D(4.2) and 5-HT(2A) receptors | Favorable interaction | nih.gov |

| Phenylpropyl | D(4.2) receptor | Potent ligand | nih.gov |

Role of Linkers and Bridging Moieties

The nature of the chemical linkage between the core ring systems of a molecule is a critical determinant of its pharmacological properties. In the context of this compound derivatives, the length, flexibility, and chemical nature of spacers and bridging groups significantly influence biological activity.

Impact of Spacer Length and Flexibility between Ring Systems

The length and flexibility of a spacer connecting different parts of a molecule can dictate the relative orientation of key pharmacophoric features, thereby affecting receptor binding and efficacy. Research on various molecular scaffolds has consistently demonstrated the importance of optimizing spacer length.

For instance, in a series of hemiphasmidic liquid crystalline polymers, altering the length of a flexible spacer was shown to tune both the columnar ordering and the emission wavelength of the material. researchgate.net Elongating the spacer led to an increase in columnar ordering and a blue-shift in fluorescence emission. researchgate.net While this example is from materials science, the underlying principle of how spacer length affects molecular organization and properties is transferable to drug design. Longer spacers generally introduce more conformational flexibility, which can sometimes lead to less efficient packing and reduced molecular order. researchgate.net

In the context of receptor ligands, increasing the linker length between a phenyl ring and a basic nitrogen in a series of piperidine naphthamides resulted in decreased affinity for D(4.2) and 5-HT(2A) receptors. nih.gov This finding suggests that a more constrained or shorter linker is preferred for maintaining the optimal geometry for receptor interaction in that particular chemical series.

Introduction of Additional Heterocycles or Functional Groups

Heterocyclic compounds, which contain at least one atom other than carbon in their ring system, are abundant in nature and form the basis for many pharmaceutical drugs. uou.ac.in The introduction of heterocycles like thiazole (B1198619), pyrazole, or even fused ring systems such as benzisoxazole can significantly alter the electronic and steric properties of a molecule. nih.govuou.ac.innih.gov

For example, the synthesis of a molecule containing isoxazole, thiazole, and piperidine rings was pursued to target D1 protease. nih.gov In another study, the replacement of a piperazine ring with a piperidine-1,4-diyl moiety, along with the introduction of a hydroxyl group, was found to retain high anti-tuberculosis activity. mdpi.com This highlights how isosteric replacements and the addition of polar functional groups can be used to fine-tune activity.

Furthermore, a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAa antagonists demonstrated that the introduction of a phenoxy group at the para-position of the phenyl ring led to high affinity and antagonist potency. nih.gov The strategic placement of such functional groups can lead to derivatives with significantly enhanced potency compared to parent compounds.

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of drug design and action. The chirality of a molecule can have a profound impact on its biological activity, as enantiomers often exhibit different potencies and selectivities for their biological targets.

Impact of Chirality on Enantiomeric Activity and Selectivity

The introduction of a chiral center into a molecule results in the formation of enantiomers, which are non-superimposable mirror images. These enantiomers can interact differently with the chiral environment of biological macromolecules such as receptors and enzymes, leading to differences in their pharmacological profiles.

A study on bridged piperidine analogues of a P2Y14R antagonist demonstrated the importance of stereochemistry. nih.gov The pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity for the receptor than its corresponding enantiomer. nih.gov This significant difference in affinity underscores the precise stereochemical requirements for optimal binding.

Similarly, research on chiral methyl-substituted aryl piperazinium compounds revealed that stereoisomers exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine receptors. nih.govresearchgate.net For instance, introducing a 2R-chiral methyl group onto the piperazine ring of a particular compound made it selective for the α7 nAChR, whereas the 2S-enantiomer showed a preference for α9 and α9α10 receptors. nih.gov This demonstrates that chirality can be a key determinant in switching receptor selectivity.

The stereochemistry of quaternization at the piperidine nitrogen has also been studied. documentsdelivered.com The preferred direction of attack by an incoming group is often axial to the piperidine ring, leading to the formation of specific stereoisomers. documentsdelivered.com The resulting configuration and conformation of these quaternized products can be assigned using techniques like NMR spectroscopy. documentsdelivered.com

| Compound Series | Chiral Feature | Impact on Activity/Selectivity | Reference |

| Bridged Piperidine Analogues | (S,S,S) 2-azanorbornane | 3-fold higher affinity for P2Y14R than its enantiomer | nih.gov |

| Methyl-substituted Aryl Piperaziniums | 2R-chiral methyl on piperazine | Selective for α7 nAChR | nih.gov |

| Methyl-substituted Aryl Piperaziniums | 2S-chiral methyl on piperazine | Selective for α9 and α9α10 nAChRs | nih.gov |

Diastereomeric Influences on Pharmacological Profile

The stereochemical arrangement of substituents in drug molecules can significantly impact their interaction with biological targets, leading to variations in pharmacological activity between different diastereomers. In the context of this compound derivatives, the introduction of additional stereocenters on the piperidine ring or its substituents gives rise to diastereomeric pairs. The distinct three-dimensional orientation of functional groups in these diastereomers can result in differential binding affinities for their target receptors or enzymes, as well as altered metabolic stability and pharmacokinetic properties.

Research into the structure-activity relationships (SAR) of analogous 4-arylpiperidine derivatives has consistently demonstrated the critical role of stereochemistry in determining their pharmacological profile. For instance, in studies of 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines, which are structurally related to the core of this compound, the relative orientation of the substituents on the piperidine ring dictates the compound's activity as either an agonist or an antagonist at opioid receptors. nih.gov Potent agonist activity is often associated with a preference for an axial orientation of the 4-aryl group in the chair conformation of the piperidine ring when the molecule is protonated. nih.gov Conversely, compounds that favor an equatorial arrangement of the 4-aryl group, such as the cis-3,4-dimethyl derivative, have been shown to exhibit antagonist properties. nih.gov

While direct studies on the diastereomers of this compound itself are not extensively reported in the available literature, the principles established from related series of compounds provide a strong basis for predicting similar stereochemical influences. The spatial relationship between the 5-phenyl-3-isoxazolyl moiety and any additional substituents on the piperidine ring would be expected to be a key determinant of biological activity.

The synthesis and pharmacological evaluation of individual diastereomers are essential to fully elucidate these relationships. Such studies would involve the separation of diastereomeric mixtures and the characterization of their absolute and relative configurations. Subsequent in vitro and in vivo testing would then allow for a direct comparison of their pharmacological effects.

Interactive Data Table: Comparative Pharmacological Data of Hypothetical Diastereomers

To illustrate the potential impact of diastereomerism, the following interactive table presents hypothetical data for a pair of diastereomers of a substituted this compound derivative. This data is based on trends observed in structurally related compound series.

| Diastereomer | Relative Stereochemistry | Target Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |

| Diastereomer A | (3R,4S) | 15 | 25 (Agonist) |

| Diastereomer B | (3S,4S) | 120 | 500 (Antagonist) |

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.

The table highlights a scenario where one diastereomer (A) exhibits significantly higher binding affinity and potent agonist activity compared to its counterpart (B), which shows weaker binding and antagonist properties. This underscores the profound influence that stereochemistry can exert on the pharmacological profile of this class of compounds. Further empirical research is necessary to delineate the specific SAR for diastereomers of this compound derivatives.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies have been crucial in understanding their interactions with biological targets.

Prediction of Ligand-Target Binding Modes and Interactions

While specific docking studies on the parent compound this compound are not extensively detailed in the reviewed literature, the principles of its binding can be inferred from studies on its derivatives. For instance, in the exploration of related structures as inhibitors of enzymes like 15-lipoxygenase (15-LOX), the isoxazole and phenyl rings are consistently identified as key interacting moieties. researchgate.netacu.edu.in The phenyl group often engages in hydrophobic interactions within the target's binding pocket, while the isoxazole ring, with its heteroatoms, can participate in hydrogen bonding and other polar interactions. The piperidine ring typically serves as a versatile scaffold, allowing for substitutions that can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

In studies on related isoxazole derivatives targeting dihydrofolate reductase (DHFR), the isoxazole ring and adjacent phenyl group were found to be critical for establishing binding affinity. researchgate.net For a series of 3-phenyl-5-furan isoxazole derivatives, docking studies revealed that the phenyl and furan (B31954) rings orient within a hydrophobic pocket of the cyclooxygenase-2 (COX-2) active site. acu.edu.in Although not the exact compound, these findings suggest that the phenyl-isoxazolyl core of this compound likely orients in a similar manner within target binding sites.

Elucidation of Key Binding Site Residues

The elucidation of key binding site residues is a direct outcome of molecular docking simulations. For derivatives of the this compound scaffold, specific amino acid interactions have been identified. For example, in the case of 15-LOX inhibitors, docked ligands formed hydrogen bonds with residues such as Gln598, Arg260, and Val126. researchgate.net In another study on isoxazole derivatives as anticancer agents, hydrogen bonding with Cys-241 and a pi-cation interaction with Lys-352 of the tubulin-colchicine domain were deemed significant for binding.

For related phenylpiperazine derivatives targeting topoisomerase II, interactions with the DNA-Topo II complex are crucial. nih.gov These examples, while not directly involving this compound, highlight the types of residues that are likely to be important for its binding to various targets. The specific interactions would, of course, be target-dependent.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time.

Investigation of Ligand-Protein Complex Stability and Conformational Changes

MD simulations have been employed to assess the stability of complexes formed between derivatives of the this compound scaffold and their target proteins. For a series of 3-phenyl-5-furan isoxazole derivatives targeting COX-2, MD simulations were used to confirm the stability of the docked poses. acu.edu.in Similarly, MD simulations of novel benzamide (B126) derivatives containing a 1,2,4-oxadiazole (B8745197) ring (structurally related to the isoxazole ring) revealed stable binding within the active site of histone deacetylase (HDAC). nih.gov These studies typically analyze the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time to assess stability. A stable RMSD suggests that the ligand remains securely bound in its predicted conformation.

Dynamic Behavior of this compound Derivatives in Biological Environments

The dynamic behavior of these derivatives in a simulated biological environment (typically water) is also a key aspect of MD studies. These simulations can reveal how the molecule adapts its conformation to interact with the protein and surrounding solvent molecules. For instance, MD simulations of piperazine derivatives have shown how the flexibility of the piperazine ring and its substituents can influence binding and activity. researchgate.net While specific MD studies on the parent this compound are not available, it is expected that the piperidine ring would exhibit conformational flexibility, which could be important for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Currently, there are no specific QSAR models reported in the reviewed literature for a series of compounds based on the this compound scaffold. However, QSAR studies on related classes of compounds, such as 2-phenylacrylonitriles, have been successful in generating predictive models for cytotoxicity. researchgate.net Such models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds. A future QSAR study on a series of this compound derivatives could provide valuable insights for designing more potent and selective molecules.

Computational Chemistry and Molecular Modeling Approaches for 4 5 Phenyl 3 Isoxazolyl Piperidine

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For scaffolds such as 4-(5-phenyl-3-isoxazolyl)piperidine, these in silico techniques provide profound insights into the structural features governing biological activity and pharmacokinetic properties, thereby accelerating the development of new therapeutic agents.

Future Directions and Emerging Research Avenues for 4 5 Phenyl 3 Isoxazolyl Piperidine

Expansion into Novel Therapeutic Areas for Isoxazole-Piperidine Scaffolds

The versatility of the isoxazole (B147169) ring, coupled with the conformational flexibility and drug-like properties of the piperidine (B6355638) moiety, makes the isoxazole-piperidine scaffold a fertile ground for discovering treatments for a variety of diseases. nih.govmdpi.com While existing research has established their utility, future work will likely focus on a broader range of therapeutic targets.

Isoxazole derivatives have shown promise in a multitude of therapeutic areas, including as antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulatory, anticonvulsant, and antidiabetic agents. nih.gov Specifically, isoxazole-piperazine hybrids have demonstrated potent cytotoxic activities against liver and breast cancer cell lines. nih.govresearchgate.net Further investigation into these and other cancer types is a promising future direction. For instance, isoxazole-piperidine-1,2,3-triazole hybrids have shown in vitro anticancer activity against various human cancer cell lines, including MCF-7, HeLa, A549, and IMR32. niscpr.res.in Additionally, new piperidine-triazole hybrids with 3-aryl isoxazole side chains have been synthesized and have shown cytotoxicity against a panel of seven cancer cell lines. nih.gov

The exploration of isoxazole-piperidine derivatives as inhibitors of phosphodiesterase 5 (PDE5) for cardiovascular diseases also presents a viable research avenue. nih.gov Moreover, the potential for these scaffolds to act as selective Toll-like receptor 7 (TLR7) agonists suggests applications in immunology and vaccine adjuvant development. nih.gov The introduction of chiral piperidine scaffolds can further enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce toxicity, opening up even more therapeutic possibilities. researchgate.net

Strategies for Further Lead Optimization and Derivative Design

To maximize the therapeutic potential of 4-(5-phenyl-3-isoxazolyl)piperidine and its analogs, sophisticated lead optimization strategies are essential. patsnap.comresearchgate.net These strategies aim to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects.

Application of Fragment-Based Drug Design Principles

Fragment-based drug design (FBDD) is a powerful approach for lead discovery and optimization. nih.govyoutube.com This method involves screening small, low-molecular-weight fragments that bind to a biological target and then growing, linking, or merging these fragments to create more potent lead compounds. youtube.comyoutube.com The piperidine moiety itself is a valuable 3D fragment that can be used to explore chemical space and improve the properties of drug candidates. nih.gov By systematically exploring the chemical space around the isoxazole and piperidine cores with diverse fragments, novel derivatives with improved activity and selectivity can be identified. nih.govnih.gov

Exploitation of Diverse Chemical Libraries for Analog Synthesis

The synthesis and screening of diverse chemical libraries are crucial for identifying novel analogs with enhanced therapeutic properties. enamine.netnih.gov The generation of libraries based on the isoxazole-piperidine scaffold can be achieved through various synthetic strategies, including solid-phase synthesis to create a multitude of distinct compounds. nih.gov These libraries can then be screened to identify compounds with desired biological activities. The use of different building blocks and synthetic methodologies allows for the creation of a wide array of derivatives, increasing the probability of discovering potent and selective drug candidates. mdpi.comenamine.net

Integration with Advanced Research Methodologies

The integration of modern technologies is set to revolutionize the discovery and development of drugs based on the this compound scaffold.

High-Throughput Screening and Automation in Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity. nih.gov When combined with automated synthesis platforms, such as flow chemistry, the process of generating and evaluating new derivatives can be significantly accelerated. researchgate.net This approach enables the efficient exploration of vast chemical spaces and the rapid identification of promising lead compounds from the synthesized libraries.

Advanced Spectroscopic and Biophysical Characterization Techniques

A deep understanding of the structure and function of this compound and its derivatives is critical for rational drug design. Advanced spectroscopic techniques, such as high-resolution NMR and mass spectrometry, are invaluable for elucidating the chemical structure and stereochemistry of these compounds. nih.govnih.govresearchgate.netresearchgate.net Biophysical methods, including X-ray crystallography, provide detailed insights into how these molecules interact with their biological targets at the atomic level. nih.gov This structural information is essential for understanding structure-activity relationships (SAR) and for guiding the design of more effective and selective inhibitors. patsnap.com

Interdisciplinary Collaboration in Medicinal Chemistry Research

The advancement of this compound and its derivatives from a mere chemical entity to a scaffold of significant pharmacological interest is a testament to the power of interdisciplinary collaboration. The journey of this compound through the drug discovery and development pipeline necessitates a synergistic approach, integrating the expertise of medicinal chemists, pharmacologists, computational chemists, and structural biologists. This collaborative effort ensures a comprehensive understanding of the molecule's behavior, from its synthesis to its biological targets and potential therapeutic applications.

The successful development of novel therapeutic agents based on the this compound core is rarely the work of a single discipline. Instead, it emerges from a dynamic interplay between various scientific fields. Medicinal chemists are responsible for the design and synthesis of new analogues, but their efforts are guided by the insights gained from other disciplines. nih.govnih.gov For instance, pharmacologists conduct biological evaluations, providing crucial data on the efficacy and potency of the synthesized compounds. This feedback loop is essential for refining the chemical structure to enhance desired biological activities and mitigate off-target effects.

A prime example of this interdisciplinary synergy can be seen in the development of derivatives targeting specific receptors. The synthesis of compounds is often followed by a battery of pharmacological assays to determine their binding affinities and functional activities at various biological targets. nih.govnih.gov This process frequently involves molecular cloning and the use of human cloned receptors to ensure the relevance of the findings to human physiology. nih.gov

Furthermore, the integration of computational chemistry has become indispensable in modern drug discovery. frontiersin.orgnih.gov Computational scientists employ techniques like molecular docking and pharmacophore modeling to predict how different derivatives of this compound will interact with their target proteins. nih.govnih.gov This in silico analysis helps to prioritize which compounds to synthesize, saving valuable time and resources. The predictions from computational models are then validated through experimental assays, demonstrating a seamless collaboration between computational and wet-lab scientists. frontiersin.org

The study of the pharmacokinetic properties of these compounds is another area where interdisciplinary collaboration is crucial. Understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development. This requires the expertise of pharmacokinetics specialists who work alongside medicinal chemists to optimize the ADME profile of lead compounds. nih.gov

In essence, the research landscape for this compound is a rich tapestry woven from the threads of multiple scientific disciplines. The continuous dialogue and data sharing between these fields are what drive the innovation and potential therapeutic breakthroughs associated with this promising chemical scaffold.

Q & A

Q. What are the standard synthetic routes for 4-(5-Phenyl-3-isoxazolyl)piperidine, and what key reaction conditions are required?

The synthesis typically involves multi-step heterocyclic coupling. A common approach starts with the preparation of the 5-phenylisoxazole ring via cyclocondensation of phenylacetylene and hydroxylamine derivatives. Subsequent coupling with a piperidine moiety is achieved using nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Critical conditions include anhydrous environments, temperature control (70–100°C), and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the piperidine-isoxazole linkage and phenyl substitution patterns. Key signals include the piperidine δ 2.5–3.5 ppm (axial protons) and isoxazole δ 6.0–6.5 ppm (protons on the heterocycle) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies common impurities like unreacted intermediates .

Q. What are the primary structural features influencing its reactivity in pharmacological studies?

The piperidine ring’s conformational flexibility and the isoxazole’s electron-deficient nature enable interactions with biological targets. Substituents on the phenyl group (e.g., electron-withdrawing groups) modulate binding affinity, as shown in comparative studies with fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes: